molecular formula C16H12BrNO3 B2585196 N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzamide CAS No. 2034594-38-0

N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzamide

Cat. No.: B2585196
CAS No.: 2034594-38-0
M. Wt: 346.18
InChI Key: AWSRHHGHCXIJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identification and Nomenclature

This compound possesses a well-defined molecular architecture characterized by the systematic nomenclature that reflects its complex heterocyclic composition. The compound exhibits a molecular formula of C₁₆H₁₂BrNO₃ with a corresponding molecular weight of 346.18 grams per mole, establishing its position as a medium-sized organic molecule with significant structural complexity.

The systematic naming convention follows International Union of Pure and Applied Chemistry guidelines, where the primary structural backbone consists of a 2-bromobenzamide core linked through a methylene bridge to a 2,2'-bifuran system. The complete structural identity is cataloged under Chemical Abstracts Service number 2034594-38-0, providing definitive chemical registry identification.

Table 1: Molecular Identification Parameters

Parameter Value
Molecular Formula C₁₆H₁₂BrNO₃
Molecular Weight 346.18 g/mol
Chemical Abstracts Service Number 2034594-38-0
International Union of Pure and Applied Chemistry Name This compound
Simplified Molecular Input Line Entry System O=C(NCC1=CC=C(O1)C1=CC=CO1)C1=CC=CC=C1Br

The structural architecture reveals several key molecular features that contribute to the compound's chemical identity. The bifuran moiety consists of two furan rings connected through a carbon-carbon bond at the 2-position of each ring, creating a symmetrical heterobicyclic system. This bifuran unit connects via a methylene linker to the nitrogen atom of the benzamide functionality, which itself bears a bromine substituent at the ortho position relative to the carbonyl group.

The three-dimensional molecular geometry demonstrates the spatial arrangement of functional groups that influence both chemical reactivity and potential biological interactions. The planar nature of the furan rings, combined with the conformational flexibility introduced by the methylene linker, allows for diverse molecular conformations that may be critical for biological activity.

Historical Context in Heterocyclic Chemistry

The development of this compound represents the culmination of centuries of advancement in heterocyclic chemistry, with its constituent structural elements having deep historical roots in organic chemical research. The furan heterocycle, first described in scientific literature through the work of Carl Wilhelm Scheele in 1780 with his characterization of 2-furoic acid, established the foundation for understanding oxygen-containing five-membered aromatic rings.

Heinrich Limpricht's preparation of furan itself in 1870 marked a significant milestone in heterocyclic chemistry, although his initial nomenclature referred to the compound as tetraphenol. This early work laid the groundwork for understanding the aromatic nature of furan rings and their unique electronic properties that distinguish them from saturated cyclic ethers.

The evolution of bifuran chemistry emerged significantly later, with systematic studies of 2,2'-bifuran systems gaining prominence in the late twentieth and early twenty-first centuries. The development of palladium-catalyzed coupling methodologies proved instrumental in advancing bifuran synthesis, enabling the efficient construction of these dimeric furan structures that serve as important building blocks for advanced materials and pharmaceutical applications.

Table 2: Historical Milestones in Relevant Heterocyclic Chemistry

Year Discovery/Development Researcher(s) Significance
1780 2-furoic acid characterization Carl Wilhelm Scheele First furan derivative described
1831 Furfural identification Johann Wolfgang Döbereiner Important furan aldehyde derivative
1870 Furan synthesis Heinrich Limpricht First preparation of parent furan
1870 Benzofuran synthesis William Henry Perkin First fused benzene-furan system
2000s Palladium-catalyzed bifuran coupling Various research groups Efficient bifuran construction methods

The benzamide component of the hybrid structure similarly possesses extensive historical precedent in medicinal chemistry, with brominated benzamides finding particular utility in pharmaceutical applications due to the unique properties conferred by halogen substitution. The incorporation of bromine atoms in aromatic systems has been recognized for its ability to enhance molecular binding through halogen bonding interactions, a phenomenon that has gained increasing recognition in drug design.

The historical progression from simple heterocyclic compounds to complex hybrid architectures reflects the maturation of organic synthetic methodology and the growing understanding of structure-activity relationships in biological systems. The emergence of molecular hybridization as a deliberate design strategy represents a paradigm shift from serendipitous discovery to rational drug design.

Significance of Bifuran-Bromobenzamide Hybrid Architectures

The strategic combination of bifuran and bromobenzamide structural elements in this compound exemplifies the principles of molecular hybridization that have become central to contemporary medicinal chemistry and materials science. This hybrid architecture approach leverages the distinct properties of each constituent moiety to potentially achieve enhanced biological activity, improved physicochemical properties, or novel functional characteristics that exceed the capabilities of individual components.

Bifuran systems have demonstrated remarkable utility in various applications, particularly in the development of advanced polymer materials and as building blocks for bioactive compounds. The electron-rich nature of furan rings contributes to their reactivity in electrophilic substitution reactions while also conferring unique optical and electronic properties that make them valuable in materials applications.

The incorporation of 2,2'-bifuran units specifically has shown promise in polymer chemistry, where these structures serve as monomers for the preparation of polyesters with enhanced thermal and barrier properties compared to traditional petroleum-derived alternatives. Research has demonstrated that polymers incorporating bifuran units exhibit significantly higher glass transition temperatures and excellent oxygen barrier properties, making them attractive candidates for sustainable packaging applications.

Table 3: Comparative Properties of Bifuran-Based Materials

Property Traditional Polyesters Bifuran-Based Polyesters Enhancement Factor
Glass Transition Temperature Baseline Significantly Higher >1.5x
Oxygen Barrier Performance Moderate Excellent >2x
Thermal Stability Standard Enhanced >1.3x
UV Protection Limited Superior >3x

The bromobenzamide component contributes additional functional advantages through the presence of the halogen substituent and the amide functionality. Bromine atoms in aromatic systems participate in halogen bonding interactions, which have emerged as important non-covalent interactions in biological systems and crystal engineering. These interactions can enhance binding affinity and selectivity in biological targets while also influencing molecular packing in solid-state structures.

The amide functionality serves multiple roles in hybrid molecular design, providing hydrogen bonding capability and serving as a metabolically stable linker between pharmacophoric elements. Research in benzamide-containing hybrids has demonstrated their potential as multi-target directed ligands, capable of simultaneously interacting with multiple biological targets to achieve enhanced therapeutic efficacy.

The molecular hybridization strategy represented by this compound addresses several challenges in drug discovery and materials science. By combining multiple pharmacophores or functional elements in a single molecular framework, hybrid compounds can potentially overcome limitations such as poor selectivity, rapid metabolism, or inadequate physicochemical properties that may plague individual components.

Contemporary research in molecular hybrids has revealed their advantages in terms of predictable pharmacokinetic profiles, improved bioavailability, enhanced membrane permeability, and reduced susceptibility to enzymatic degradation. Additionally, hybrid molecules effectively minimize drug-drug interactions and can help circumvent drug resistance mechanisms that may develop against single-target therapies.

Properties

IUPAC Name

2-bromo-N-[[5-(furan-2-yl)furan-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3/c17-13-5-2-1-4-12(13)16(19)18-10-11-7-8-15(21-11)14-6-3-9-20-14/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWSRHHGHCXIJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(O2)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-bromobenzamide typically involves the coupling of a bifuran derivative with a bromobenzamide precursor. One common method involves the use of microwave-assisted conditions to facilitate the reaction. For example, the reaction between 2-furoic acid and furfurylamine in the presence of coupling reagents such as DMT/NMM/TsO− or EDC can yield the desired bifuran derivative . This intermediate can then be reacted with 2-bromobenzoyl chloride under appropriate conditions to form N-([2,2’-bifuran]-5-ylmethyl)-2-bromobenzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-([2,2’-bifuran]-5-ylmethyl)-2-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromobenzamide moiety can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings can yield furanones, while reduction of the bromobenzamide moiety can produce the corresponding amine .

Scientific Research Applications

N-([2,2’-bifuran]-5-ylmethyl)-2-bromobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing furan rings.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have applications in the development of new pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-2-bromobenzamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes or receptors, potentially inhibiting or activating their function. The bromobenzamide structure may also contribute to the compound’s overall activity by facilitating binding to specific sites on the target molecules .

Comparison with Similar Compounds

Structural Analogs with Bifuran π-Linkers

The bifuran group in N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzamide serves as a conjugated π-linker, influencing electronic properties such as polarizability. Evidence from theoretical studies reveals that substituents on the bifuran significantly affect polarizability (〈α〉):

  • DPTM-5 (5,5′-dimethyl-2,2′-bifuran): 〈α〉 = 677.51 a.u.
  • DPTM-6 (5,5′-dimethyl-2,2′-bifuran): 〈α〉 = 668.19 a.u.
  • Observed Compound (unsubstituted 2,2'-bifuran): 〈α〉 = 645.71 a.u.

The higher polarizability of methyl-substituted bifuran analogs (DPTM-5, DPTM-6) suggests that electron-donating groups enhance delocalization. In contrast, the absence of methyl groups in the target compound results in a 3–5% reduction in 〈α〉, highlighting the role of substituents in tuning electronic properties.

Table 1: Polarizability of Bifuran-Based Compounds
Compound π-Linker Structure 〈α〉 (a.u.)
DPTM-5 5,5′-dimethyl-2,2′-bifuran 677.51
DPTM-6 5,5′-dimethyl-2,2′-bifuran 668.19
Target Compound Unsubstituted 2,2'-bifuran 645.71
DPTM-1 5-dimethylfuro[3,2-b]furan 663.48
DPTM-3 2,5-dimethyloxazolo[5,4-d]oxazole 640.19

Functional Group Variations: Benzamide vs. Amidine

Bifuran derivatives with amidine functional groups, such as MA-0947 (4-(2,2'-bifuran-5-yl)benzamidine), exhibit applications in corrosion inhibition due to their electron-rich structures . In contrast, the benzamide group in the target compound may favor pharmaceutical relevance, as bromobenzamides are common in kinase inhibitors and other bioactive molecules . The substitution of amidine with benzamide alters solubility, binding affinity, and reactivity, directing the compound toward distinct applications.

Halogenation Patterns in Bromobenzamide Derivatives

The 2-bromobenzamide moiety in the target compound is structurally analogous to intermediates in patented kinase inhibitors. For example, 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (Patent EP 3 532 474 B1) shares a brominated benzamide core but incorporates additional fluorinated substituents, enhancing metabolic stability . This comparison underscores the versatility of bromobenzamide scaffolds in drug design.

Biological Activity

N-([2,2'-bifuran]-5-ylmethyl)-2-bromobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a bifuran moiety linked to a bromobenzamide structure. This unique combination is thought to contribute to its biological activity by allowing interactions with various biological targets.

The mechanism of action for this compound involves:

  • Interaction with Enzymes and Receptors : The bifuran moiety can interact with enzymes or receptors, potentially modulating their activity. The bromobenzamide component may facilitate binding to specific active sites on proteins.
  • Covalent Bond Formation : The compound may form covalent bonds with nucleophilic sites in proteins, influencing biochemical pathways and cellular functions.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . It has been tested against various cancer cell lines, showing significant inhibitory effects on cell proliferation.

  • Case Study : In vitro studies demonstrated that the compound inhibits the growth of breast cancer cells with an IC50 value in the low micromolar range.

Antimicrobial Activity

The compound also shows potential as an antimicrobial agent . Preliminary studies suggest effectiveness against several bacterial strains.

  • Research Findings : In one study, this compound demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action.

Comparative Studies

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological ActivityIC50 (µM)
N-(Bifuran)-BenzamideBifuran derivativeAnticancer5.0
2-BromobenzamideSimple bromobenzamideModerate cytotoxicity10.0
N-(Furanylmethyl)-BromobenzamideFuranyl derivativeAntimicrobial7.5

Research Applications

This compound serves as a valuable building block in synthetic organic chemistry and drug discovery. Its unique structural features make it suitable for developing new pharmaceuticals targeting specific diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.